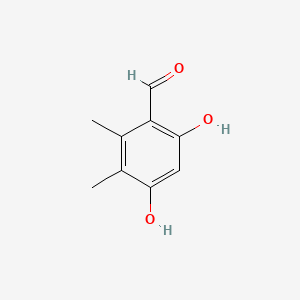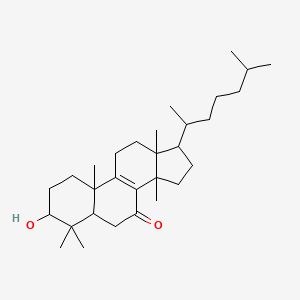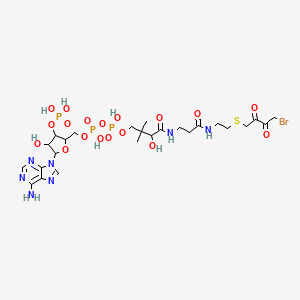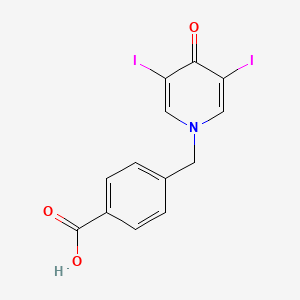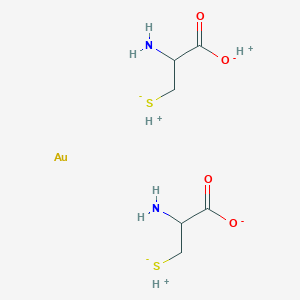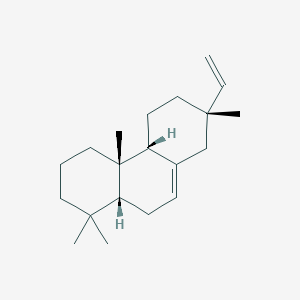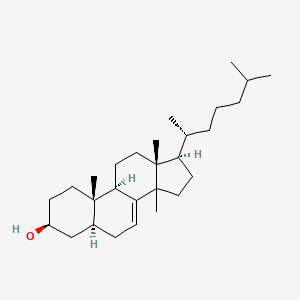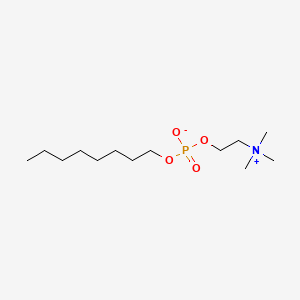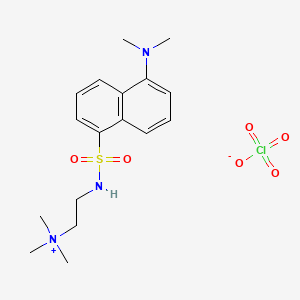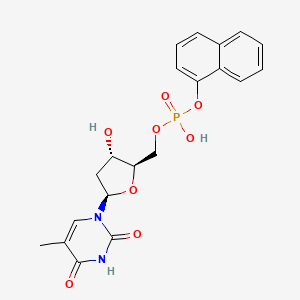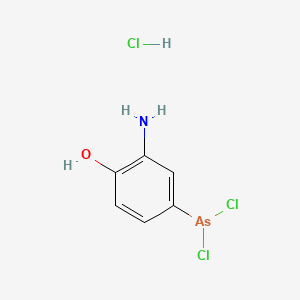
Dichlorophenarsine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorophenarsine Hydrochloride is a hydrochloride salt form of dichlorophenarsine, an arsenic-containing agent formerly used in the treatment of syphilis.
Wissenschaftliche Forschungsanwendungen
Decomposition and Stability
Dichlorophenarsine hydrochloride, like other arsenicals, undergoes decomposition under certain conditions. A study by Banks (1949) explored the oxidative and hydrolytic decompositions of 3-amino-4-hydroxybenzenearsonous acid, a related compound, under various conditions, providing insight into the stability and decomposition products of similar arsenicals, including dichlorophenarsine hydrochloride (Banks, 1949).
Antileptospiral Effects
In the context of leptospirosis, Chen (1963) reported that dichlorophenarsine hydrochloride exhibited strong antileptospiral effects, indicating its potential use in the treatment of this disease. The study emphasized its leptospirocidal and leptospirolytic properties (Chen, 1963).
Immunotoxic Effects
A study by Lone et al. (2017) focused on the immunotoxic effects of dichlorophene, a compound related to dichlorophenarsine hydrochloride. This study assessed the acute in vivo toxicological impact of dichlorophene on rat leukocytes, revealing insights into its potential immunotoxicity and the mechanisms underlying its genotoxicity (Lone et al., 2017).
Drug-Carrying Latex Particles
In the field of drug delivery, Kawaguchi et al. (1990) used dichlorophene as a model drug to prepare drug-carrying latex particles. Their study on the encapsulation and release of dichlorophene from these particles provided valuable insights into controlled drug delivery mechanisms (Kawaguchi et al., 1990).
Influence on Insulin Activity
Leonard (1948) investigated the influence of oxophenarsine, a compound related to dichlorophenarsine hydrochloride, on the hypoglycemic action of insulin. This study suggested that oxophenarsine could modify insulin's effects, providing a basis for understanding the interactions between arsenicals and insulin (Leonard, 1948).
Eigenschaften
CAS-Nummer |
536-29-8 |
|---|---|
Produktname |
Dichlorophenarsine hydrochloride |
Molekularformel |
C6H7AsCl3NO |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-amino-4-dichloroarsanylphenol;hydrochloride |
InChI |
InChI=1S/C6H6AsCl2NO.ClH/c8-7(9)4-1-2-6(11)5(10)3-4;/h1-3,11H,10H2;1H |
InChI-Schlüssel |
LOYXLMNYVHOJJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[As](Cl)Cl)N)O.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1[As](Cl)Cl)N)O.Cl |
melting_point |
200.0 °C |
Andere CAS-Nummern |
536-29-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



